2-Methylhex-5-enal: Structural Dynamics, Physicochemical Properties, and Synthetic Utility
2-Methylhex-5-enal: Structural Dynamics, Physicochemical Properties, and Synthetic Utility
Executive Summary
In the landscape of modern organic synthesis and drug development, bifunctional aliphatic building blocks are critical for assembling complex molecular architectures. 2-Methylhex-5-enal (CAS: 154779-70-1) is a highly versatile ϵ,ζ -unsaturated aldehyde characterized by a terminal olefin and an α -stereogenic center[1.2]. This technical guide provides an in-depth analysis of its physicochemical properties, handling protocols, and mechanistic applications—specifically focusing on its role in diastereoselective aldol reactions and Lewis acid-mediated carbonyl ene cyclizations.
Chemical Identity and Structural Features
The structural framework of 2-methylhex-5-enal (SMILES: CC(CCC=C)C=O) offers two highly reactive orthogonal functional groups separated by a three-carbon linker[1.1].
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The Aldehyde Terminus (C1): Acts as a potent electrophile for nucleophilic additions (e.g., enolate attacks) and serves as the coordinating moiety for Lewis acids.
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The α -Methyl Stereocenter (C2): Imparts critical facial bias during transition states, dictating the stereochemical outcome of downstream reactions (such as Zimmerman-Traxler aldol additions).
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The Terminal Olefin (C5-C6): Functions as the nucleophilic "ene" component in intramolecular cyclizations or as a handle for cross-metathesis and oxidative cleavage.
Physicochemical Profile
Understanding the physical properties of 2-methylhex-5-enal is essential for optimizing reaction conditions, particularly regarding its volatility and solubility during extraction and purification phases.
| Property | Value | Reference |
| IUPAC Name | 2-methylhex-5-enal | [1.1] |
| CAS Number | 154779-70-1 | [1.2] |
| Molecular Formula | C₇H₁₂O | [1.1] |
| Molecular Weight | 112.17 g/mol | [1.1] |
| Boiling Point | ~141.0 ± 19.0 °C | [1.8] |
| Partition Coefficient (XLogP3) | 1.7 | [1.1] |
| Topological Polar Surface Area | 17.1 Ų | [1.1] |
Synthetic Preparation and Handling
The synthesis of highly substituted 2-methylhex-5-enal derivatives requires mild oxidation conditions to prevent the epimerization of the labile α -stereocenter. A field-proven methodology utilizes Dess-Martin Periodinane (DMP), as demonstrated in the total synthesis of the C13−C25 fragment of Bafilomycin C1[1.12].
Standardized Protocol: Mild Oxidation to 2-Methylhex-5-enal Derivatives
Objective: Convert a primary alcohol precursor to the corresponding 2-methylhex-5-enal without loss of enantiomeric purity.
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Reaction Assembly: Dissolve the primary alcohol (e.g., 0.38 mmol) in strictly anhydrous CH₂Cl₂ (4 mL) under an inert argon atmosphere.
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Causality: Moisture degrades the hypervalent iodine oxidant, reducing yield and generating unwanted acidic byproducts.
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Heterogeneous Buffering: Add powdered NaHCO₃ (0.80 mmol, ~2.1 eq) to the solution.
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Causality: DMP oxidation generates acetic acid. The α -chiral center of 2-methylhex-5-enal is highly prone to acid-catalyzed enolization. NaHCO₃ acts as an insoluble buffer that neutralizes acetic acid immediately upon formation, preserving the stereochemical integrity of the C2-methyl group.
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Oxidation: Introduce Dess-Martin Periodinane (0.51 mmol, 1.3 eq) as a 0.3 M solution in CH₂Cl₂ at 25 °C. Stir vigorously for exactly 10 minutes.
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Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension as the reduced iodinane byproduct precipitates, visually confirming reaction progress.
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Quenching: Terminate the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ (5 mL). Stir until the organic layer becomes completely clear (~15 minutes).
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Causality: Thiosulfate reduces residual hypervalent iodine into water-soluble, benign species, preventing oxidative degradation of the terminal alkene during the concentration phase.
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Isolation: Extract the aqueous phase with diethyl ether (3 × 3 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C to prevent volatilization of the low-molecular-weight aldehyde).
Step-by-step Dess-Martin Periodinane oxidation workflow for 2-methylhex-5-enal synthesis.
Mechanistic Applications in Drug Development
Diastereoselective Aldol Reactions
In complex macrolide synthesis, 2-methylhex-5-enal derivatives serve as crucial electrophiles. For instance, the reaction of (2R,3R,4S)-4-methoxy-3-methoxyacetoxy-2-methylhex-5-enal with a chiral ethyl ketone boron enolate yields highly specific syn-aldol products[1.12]. The C2-methyl group sterically directs the incoming enolate via a rigid Zimmerman-Traxler transition state, ensuring excellent diastereoselectivity (>95:5) necessary for establishing the polyketide backbone of antibiotics like Bafilomycin C1.
Lewis Acid-Mediated Carbonyl Ene Cyclizations
Substituted variants, notably 2-isopropyl-5-methylhex-5-enal, are benchmark substrates for probing Type II carbonyl ene cyclizations to synthesize menthol analogues[2.1]. The stereochemical outcome is entirely dictated by the steric bulk of the chosen Lewis acid.
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Standard Lewis Acids (e.g., Me₂AlCl): Coordination to the aldehyde allows the molecule to adopt a standard chair-like transition state. This minimizes 1,3-diaxial interactions but paradoxically drives the cyclization toward the undesired neomenthol stereoisomer.
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Sterically Hindered Lewis Acids (e.g., Bulky Methylaluminum Bis(phenoxide)): The massive steric bulk of the catalyst clashes with the equatorial isopropyl group. This forces the substrate into an alternative transition state, triggering a Meerwein-Ponndorf-Verley (MPV) type reduction-oxidation cascade that preferentially yields the target menthol framework[2.1]. Additionally, one-step microwave-assisted cyclisation/hydrogenation processes utilizing supported nanoparticles (e.g., Pt/Ga-MCM-41) have been developed to transform related substrates directly into menthols with >85% selectivity[2.2].
Catalyst-dependent divergent pathways in Type II carbonyl ene cyclizations.
Conclusion
2-Methylhex-5-enal is far more than a simple aliphatic chain; its precise arrangement of an electrophilic aldehyde, a directing α -methyl group, and a nucleophilic terminal olefin makes it an indispensable tool in asymmetric synthesis. By rigorously controlling oxidation conditions to prevent epimerization and strategically selecting Lewis acids to manipulate transition state geometries, researchers can leverage this molecule to construct highly complex, stereodefined natural products and pharmaceutical precursors.
References
- 2-Methylhex-5-enal | C7H12O | CID 13791911 - PubChem - NIH.National Institutes of Health (NIH).
- 2-methylhex-5-enal | 154779-70-1 - Sigma-Aldrich.Sigma-Aldrich.
- 154779-70-1 | CAS DataBase - ChemicalBook.ChemicalBook.
- Synthesis of C13−C25 Fragment of 24-Demethylbafilomycin C1 via Diastereoselective Aldol Reactions of a Ketone Boron Enolate as the Key Step.The Journal of Organic Chemistry - ACS Publications.
- Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal.ResearchGate.
- One-step microwave-assisted asymmetric cyclisation/hydrogenation of citronellal to menthols using supported nanoparticles on mesoporous materials.ResearchGate.
